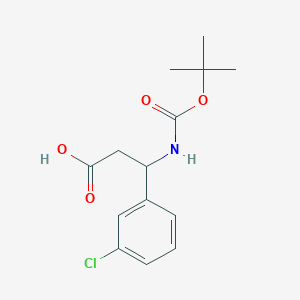

3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid

Description

Historical Development and Chemical Classification

The development of 3-tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid emerged from the broader historical evolution of beta-amino acid chemistry, which gained prominence in the latter half of the twentieth century. Beta-amino acids have been recognized as valuable building blocks for novel analogues of bioactive peptides, with practical methods to synthesize enantiopure beta-amino acids becoming increasingly desirable. The classification of this compound falls within the category of beta-2-amino acids, where the amino group is attached to the beta-carbon, specifically two atoms away from the carboxylate group. This structural arrangement distinguishes it from the more common alpha-amino acids that comprise natural proteins.

The compound exists in two stereoisomeric forms, each with distinct chemical identities and applications. The (S)-enantiomer, with Chemical Abstracts Service number 114873-03-9, and the (R)-enantiomer, with Chemical Abstracts Service number 500789-06-0, represent mirror images that exhibit different biological activities and synthetic utilities. The historical development of these compounds reflects the growing understanding of chirality's importance in biological systems and the need for stereoselective synthetic methodologies.

Beta-amino acids generally have drawn considerable attention owing to their ubiquitous presence in naturally occurring products of biological importance, though beta-2-amino acids specifically require multistep synthetic efforts compared to their beta-3 counterparts. The chlorinated phenyl derivative represents a particularly significant advance in this field, as the presence of the chlorine substituent can influence the compound's reactivity and biological activity, making it a valuable building block in pharmaceutical development.

Nomenclature and Synonyms in Chemical Literature

The nomenclature system for this compound follows established International Union of Pure and Applied Chemistry conventions while accommodating the complexity introduced by stereochemistry and protecting group functionality. The systematic name for the (S)-enantiomer is (3S)-3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid, while the (R)-enantiomer is designated as (3R)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

The extensive synonym list reflects the compound's widespread use across different research contexts and commercial suppliers. For the (S)-enantiomer, commonly encountered synonyms include (S)-N-tert-butoxycarbonyl-3-chlorophenylalanine, tert-butoxycarbonyl-3-chloro-L-phenylalanine, and (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propionic acid. Additional designations such as tert-butoxycarbonyl-L-3-chlorophenylalanine and 3-chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine further demonstrate the variety of naming conventions employed in chemical literature.

Table 1: Comprehensive Nomenclature and Molecular Identifiers

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 114873-03-9 | 500789-06-0 |

| Molecular Formula | C₁₄H₁₈ClNO₄ | C₁₄H₁₈ClNO₄ |

| Molecular Weight | 299.75 g/mol | 299.75 g/mol |

| International Chemical Identifier Key | RCZHBTHQISEPPP-NSHDSACASA-N | UDUKZORPLJUWTF-LLVKDONJSA-N |

| Simplified Molecular Input Line Entry System | O=C(OC(C)(C)C)NC(C(=O)O)CC=1C=CC=C(Cl)C1 | CC(C)(C)OC(=O)NC@HC1=CC(=CC=C1)Cl |

The International Chemical Identifier system provides unique identifiers for each stereoisomer, with the (S)-form designated as InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 and the (R)-form as InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1.

Position within Protected β-Amino Acid Derivatives

This compound occupies a distinctive position within the broader family of protected beta-amino acid derivatives, serving as both a synthetic intermediate and a building block for complex peptide structures. The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in peptide synthesis, offering stability under basic conditions while remaining easily removable under acidic treatment. This protecting group strategy enables selective modifications of the carboxylic acid or side chains during synthetic transformations, facilitating the controlled assembly of peptide sequences.

The compound's classification as a beta-2-amino acid places it within a structurally distinct category compared to the more commonly encountered beta-3-amino acids. Beta-2-amino acids are characterized by having the organic residue attached to the carbon adjacent to the carbonyl group, in contrast to beta-3-amino acids where the residue is positioned next to the amine. This positional difference significantly impacts the conformational properties and biological activities of peptides incorporating these building blocks.

Protected beta-2-amino acids have shown particular importance in the formation of beta-peptide secondary structures, with numerous synthetic routes available for their preparation. The synthesis of beta-2-amino acids generally requires multistep efforts and has become the subject of extensive investigation, including diastereoselective alkylation reactions, Mannich-type reactions, and transition-metal catalyzed processes. The availability of enantiopure protected beta-2-amino acids like this compound enables the discovery of new protease-resistant analogues of peptide hormones and other therapeutically relevant molecules.

Table 2: Comparative Analysis of Beta-Amino Acid Classifications

| Beta-Amino Acid Type | Residue Position | Conformational Impact | Synthetic Accessibility | Biological Relevance |

|---|---|---|---|---|

| Beta-2 derivatives | Adjacent to carbonyl | Enhanced helix stability | Multistep synthesis required | High therapeutic potential |

| Beta-3 derivatives | Adjacent to amine | Diverse secondary structures | Readily accessible from alpha-amino acids | Established peptidomimetic applications |

| Cyclic beta derivatives | Conformationally constrained | Strong helix/turn induction | Specialized synthetic routes | Exceptional structural stability |

Structural Significance in Peptide Chemistry

The structural significance of this compound in peptide chemistry extends far beyond its role as a simple building block, encompassing fundamental aspects of conformational control, proteolytic stability, and functional diversity. Beta-amino acids have been demonstrated to modulate the conformation, dynamics, and proteolytic susceptibility of native peptides when incorporated into peptide sequences. The specific structural features of this compound, including the chlorinated aromatic side chain and the protected amino functionality, contribute to unique folding patterns and stability characteristics that distinguish it from natural amino acid residues.

Peptides containing beta-amino acid patterns exhibit remarkable resistance to proteolytic degradation both in vitro and in vivo, representing a significant advantage over natural peptides for therapeutic applications. The backbone extension introduced by beta-amino acids creates disparate secondary structures compared to conventional peptides, with beta-peptides forming stable helices, turns, sheets, and hairpins even with relatively short sequences. The chlorinated phenyl side chain in this compound provides additional hydrophobic interactions and potential halogen bonding opportunities that can enhance binding affinity and selectivity in biological systems.

Recent developments in ribosomal synthesis have demonstrated the potential for incorporating multiple consecutive cyclic beta-2,3-amino acids into peptide sequences, with some examples containing up to ten consecutive beta-amino acid residues. This advancement highlights the growing importance of beta-amino acid derivatives in expanding the accessible chemical space for peptide-based drug discovery. The specific stereochemistry of this compound proves crucial for biological interactions, as chirality significantly affects the pharmacological properties of amino acids and their derivatives.

The compound's utility in asymmetric synthesis and as a chiral auxiliary further emphasizes its structural significance beyond direct peptide incorporation. The combination of the tert-butoxycarbonyl protecting group with the chlorinated aromatic system creates a versatile platform for subsequent chemical modifications and coupling reactions. Studies have shown that the pattern of backbone alteration in alpha/beta-peptides dramatically influences binding affinities, with different substitution patterns yielding association constants that can vary by several orders of magnitude.

Table 3: Structural Impact on Peptide Properties

| Structural Feature | Conformational Effect | Stability Enhancement | Functional Contribution |

|---|---|---|---|

| Beta-2 backbone extension | Promotes helix formation | Protease resistance | Enhanced binding specificity |

| Chlorinated aromatic side chain | Hydrophobic interactions | Thermal stability | Halogen bonding potential |

| Tert-butoxycarbonyl protection | Controlled reactivity | Chemical stability during synthesis | Orthogonal protection strategy |

| Chiral center configuration | Stereospecific interactions | Enantioselective binding | Biological activity modulation |

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUKZORPLJUWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402906 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284493-67-0 | |

| Record name | 3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Stepwise Preparation Methods

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Amino Group Protection | The free amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) or Boc anhydride (Boc₂O). | Boc-Cl or Boc₂O, base (triethylamine), solvent (dichloromethane), room temperature | Protection prevents unwanted acylation or oxidation during subsequent steps; Boc group is removable under mild acidic conditions. |

| 2. Formation of Propanoic Acid Backbone | Starting from a chiral amino acid precursor or malonic ester derivatives, the backbone is constructed. | Use of diethyl malonate derivatives, sodium ethylate or potassium hydroxide as base, ethanol solvent, reflux conditions | Malonic ester synthesis allows introduction of the 3-chlorophenyl substituent via alkylation. |

| 3. Introduction of 3-Chlorophenyl Group | The chlorophenyl moiety is introduced by nucleophilic substitution using chlorobenzyl chloride derivatives. | 3-Chlorobenzyl chloride, sodium ethylate or potassium hydroxide, temperature control (40–80°C), dropwise addition | Controlled temperature (0–25°C in some protocols) minimizes racemization; substitution occurs on malonate intermediate. |

| 4. Hydrolysis and Purification | Hydrolysis of esters to free acid and purification by recrystallization or reverse-phase HPLC. | Acidic or basic hydrolysis, recrystallization solvents, chiral HPLC for enantiomeric purity | Achieves >98% enantiomeric excess; critical for biological activity and further applications. |

Representative Synthetic Route Example

- Starting Material: Diethyl malonate and 3-chlorobenzyl chloride.

- Step 1: Alkylation of diethyl malonate with 3-chlorobenzyl chloride in ethanol using sodium ethylate at 40–50°C with dropwise addition over 1 hour, followed by reaction completion and isolation of 2-(3-chlorobenzyl) diethyl malonate with ~95% yield.

- Step 2: Hydrolysis of the diethyl malonate ester to the corresponding disodium salt of 3-(3-chlorophenyl)propionic acid.

- Step 3: Amino group protection via reaction with Boc anhydride in dichloromethane using triethylamine at room temperature.

- Step 4: Purification by recrystallization or chiral HPLC to obtain (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid with high enantiomeric purity.

Industrial Scale and Continuous Flow Methods

- Continuous flow microreactor systems are employed to improve reaction efficiency and scalability, particularly for the Boc protection step and alkylation reactions.

- Automated synthesis platforms optimize reaction conditions such as temperature, reagent flow rates, and mixing to enhance yield and reproducibility.

- Industrial processes emphasize temperature control to minimize racemization and side reactions, ensuring high optical purity of the final product.

Reaction Conditions and Optimization

| Reaction Step | Critical Parameters | Impact on Product Quality |

|---|---|---|

| Boc Protection | Room temperature, use of triethylamine base | Prevents side reactions, ensures complete protection of amine |

| Alkylation with 3-Chlorobenzyl Chloride | Temperature control (0–25°C or 40–80°C depending on protocol), slow addition | Minimizes racemization, maximizes yield and regioselectivity |

| Hydrolysis | Controlled acidic or basic conditions | Complete conversion to acid without degradation |

| Purification | Use of chiral HPLC, recrystallization solvents | Achieves >98% enantiomeric excess and high purity |

Advantages of Boc Protection in This Synthesis

- Protects the amino group during multi-step synthesis, preventing unwanted reactions such as acylation or oxidation.

- Enhances solubility in organic solvents, facilitating intermediate purification.

- Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), preserving acid-sensitive functionalities.

- Compatible with peptide synthesis workflows, making it valuable for further derivatization or incorporation into peptides.

Summary Table of Key Reagents and Their Roles

| Reagent | Role | Typical Conditions |

|---|---|---|

| Boc-Cl / Boc₂O | Amino group protection | Room temperature, base (triethylamine), DCM solvent |

| 3-Chlorobenzyl chloride | Chlorophenyl group introduction | Base-mediated alkylation, 40–80°C, ethanol or DMF solvent |

| Sodium ethylate / Potassium hydroxide | Base for alkylation and hydrolysis | Reflux in ethanol or aqueous medium |

| DCC / EDC (for esterification in related derivatives) | Coupling agents for ester formation | Room temperature, organic solvents |

| TFA in DCM | Boc deprotection | Mild acidic conditions |

Research Findings and Notes

- The stereochemical integrity of the chiral center is preserved by careful temperature control during nucleophilic substitution.

- Use of chiral HPLC with cellulose-based columns is standard for purity validation.

- Industrial methods increasingly adopt continuous flow chemistry to improve reaction control and scalability.

- The 3-chlorophenyl substituent introduces steric and electronic effects crucial for the compound’s biological activity, making precise synthetic control essential.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is with a molecular weight of approximately 299.75 g/mol. The tert-butoxycarbonyl (Boc) group is a protective group commonly used in peptide synthesis, which enhances the stability and solubility of the amino acid derivatives.

Peptide Synthesis

One of the primary applications of 3-tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid is in peptide synthesis. The Boc group allows for selective protection of the amine function, facilitating the formation of peptides through standard coupling reactions. This compound can be utilized to introduce specific amino acids into peptide chains, enhancing the biological activity and specificity of therapeutic peptides.

Case Study:

In a study focusing on the synthesis of novel peptide analogs for cancer therapy, researchers incorporated this compound into peptide sequences to evaluate their efficacy against tumor cells. The results indicated that peptides containing this compound exhibited improved binding affinity to target receptors compared to their non-modified counterparts.

Drug Development

The compound has potential applications in drug development, particularly as a building block for designing inhibitors targeting specific enzymes or receptors involved in disease pathways.

Table 1: Summary of Drug Development Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Used as a scaffold for designing enzyme inhibitors targeting cancer pathways |

| Receptor Modulation | Modifies peptides to enhance receptor binding and specificity |

| Therapeutic Peptides | Incorporation into peptides aimed at treating metabolic disorders |

Unnatural Amino Acids

In biochemical research, this compound serves as an example of an unnatural amino acid that can be utilized in various experimental setups. Its incorporation into proteins allows researchers to study protein folding, stability, and function.

Case Study:

A research team investigated the effects of incorporating this compound into model proteins. They found that the modified proteins exhibited altered thermal stability and enzymatic activity, providing insights into protein dynamics under physiological conditions.

Targeted Drug Delivery

The compound's properties make it suitable for use in targeted drug delivery systems where selective release at specific sites is crucial.

Table 2: Targeted Drug Delivery Mechanisms

| Mechanism | Description |

|---|---|

| pH-Responsive Release | Designed to release drugs in acidic environments such as tumors |

| Enzyme-Triggered Release | Utilizes specific enzymes to trigger drug release at target sites |

Cosmetic Formulations

The compound has also been explored for its potential use in cosmetic formulations due to its stability and biocompatibility.

Case Study:

A formulation study evaluated the incorporation of this compound into moisturizing creams. The results showed enhanced skin penetration and moisturizing effects compared to traditional formulations, suggesting its utility in skincare products.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can act as a protecting group in peptide synthesis, while the chlorophenyl group can participate in binding interactions with biological targets. The compound may inhibit enzymes or receptors by mimicking natural substrates or ligands, thereby modulating biochemical pathways.

Comparison with Similar Compounds

3-Tert-butoxycarbonylamino-3-phenylpropionic acid: Lacks the chlorine atom, resulting in different reactivity and binding properties.

3-Amino-3-(3-chlorophenyl)propionic acid: Lacks the tert-butoxycarbonyl protecting group, making it more reactive in certain conditions.

3-Tert-butoxycarbonylamino-3-(4-chlorophenyl)propionic acid: The chlorine atom is positioned differently, affecting its chemical behavior.

Uniqueness: 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid is unique due to the presence of both the tert-butoxycarbonylamino group and the 3-chlorophenyl group. This combination imparts specific chemical properties, making it valuable in synthetic chemistry and pharmaceutical research.

Biological Activity

3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid, also known by its CAS number 284493-65-8, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18ClNO4

- Molecular Weight : 299.75 g/mol

- Melting Point : 179-180 °C (dec.)

- Log P (octanol-water partition coefficient) : Approximately 2.46 to 3.06, indicating moderate lipophilicity.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with various biological systems. Key aspects include:

- BBB Permeability : The compound is noted to be a Blood-Brain Barrier (BBB) permeant, which suggests potential central nervous system (CNS) effects.

- Enzyme Interactions : It does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower likelihood of drug-drug interactions through these pathways .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The presence of the tert-butoxycarbonyl group may enhance the compound's ability to interact with specific enzymes or receptors.

- Hydrophobic Interactions : The chlorophenyl moiety likely participates in hydrophobic interactions with target proteins, which can modulate their activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuropharmacological Studies :

- Antioxidant Activity :

- Anti-inflammatory Effects :

Comparative Analysis

The following table summarizes key comparisons between this compound and similar compounds:

| Compound Name | Molecular Weight | BBB Permeant | CYP Inhibition | Notable Activity |

|---|---|---|---|---|

| This compound | 299.75 g/mol | Yes | No | Potential CNS effects |

| 4-Chlorophenylalanine | 197.65 g/mol | Yes | Yes (CYP1A2) | Antidepressant effects |

| Phenylalanine derivative | Varies | No | Varies | General amino acid metabolism |

Q & A

Q. What are the recommended synthetic routes for preparing 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid with high purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with a 3-chlorophenylpropionic acid derivative. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine .

- Coupling Reactions : Employ carbodiimide reagents (e.g., EDC/HOBt) to conjugate the Boc-protected amine with 3-(3-chlorophenyl)propionic acid .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: dichloromethane/hexane) to achieve >98% purity. Monitor intermediates via TLC and confirm final product purity via HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic/amide proton environments .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature (20–25°C) for 1–6 months. Monitor degradation via HPLC and compare peak area reductions.

- Moisture Sensitivity : Perform Karl Fischer titration to assess hygroscopicity; use desiccants (e.g., silica gel) for long-term storage .

- Light Sensitivity : Conduct UV-vis spectroscopy before/after light exposure (e.g., 48 hours under UV lamp) to detect photodegradation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Gaussian 16) and identify transition states. Compare activation energies for Boc-deprotection under acidic conditions (e.g., TFA vs. HCl) .

- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for coupling reactions. Validate predictions with small-scale experiments .

Q. What strategies resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, distinguish between regioisomers by analyzing NOESY correlations .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN as solvent) to simplify NMR splitting patterns .

- X-ray Crystallography : If crystalline, resolve absolute configuration and confirm steric effects from the 3-chlorophenyl group .

Q. How can researchers design analogs for structure-activity relationship (SAR) studies while minimizing synthetic effort?

- Methodological Answer :

- Scaffold Modification : Replace the 3-chlorophenyl group with electron-deficient (e.g., 3-CF₃) or electron-rich (e.g., 3-OCH₃) aryl groups via Suzuki-Miyaura coupling .

- Bioisosteric Replacement : Substitute the propionic acid moiety with tetrazole or sulfonamide groups to modulate acidity and bioavailability. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions .

- Parallel Synthesis : Employ automated liquid handlers for high-throughput screening of substituent libraries (e.g., 24-well plate format) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.